2-(Diethoxymethyl)-1,1-diethoxybutane
Overview
Description
2-(Diethoxymethyl)-1,1-diethoxybutane is an organic compound that belongs to the class of acetals Acetals are characterized by having two alkoxy groups attached to the same carbon atom
Scientific Research Applications
2-(Diethoxymethyl)-1,1-diethoxybutane has several applications in scientific research:
Organic Synthesis: It can be used as a protecting group for aldehydes and ketones, allowing for selective reactions on other functional groups.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other chemicals, such as pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of polymers and resins with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)-1,1-diethoxybutane typically involves the reaction of butanal with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with additional ethanol to form the acetal. The general reaction can be represented as follows:
Butanal+2EthanolAcid Catalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be carried out in a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites or sulfonated resins, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxymethyl)-1,1-diethoxybutane can undergo various types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the acetal can be hydrolyzed back to butanal and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions.
Substitution: The alkoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Butanal and ethanol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(Diethoxymethyl)-1,1-diethoxybutane primarily involves its ability to form stable acetals. This stability allows it to protect carbonyl groups from unwanted reactions during synthetic processes. The molecular targets and pathways involved include the formation of hemiacetal intermediates and subsequent acetal formation.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxyethane: Similar in structure but with a shorter carbon chain.
2,2-Diethoxypropane: Similar in structure but with a different branching pattern.
1,1-Diethoxy-2-methylpropane: Similar in structure but with a methyl group attached to the carbon chain.
Uniqueness
2-(Diethoxymethyl)-1,1-diethoxybutane is unique due to its specific carbon chain length and branching pattern, which can influence its reactivity and stability. This makes it particularly useful in applications where selective protection of carbonyl groups is required.
Properties
IUPAC Name |
2-(diethoxymethyl)-1,1-diethoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-6-11(12(14-7-2)15-8-3)13(16-9-4)17-10-5/h11-13H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCQYNBXLQEBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(OCC)OCC)C(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496555 | |
Record name | 2-(Diethoxymethyl)-1,1-diethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30989-69-6 | |
Record name | 2-(Diethoxymethyl)-1,1-diethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Diethoxymethyl)-1,1-diethoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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